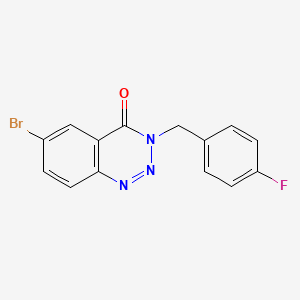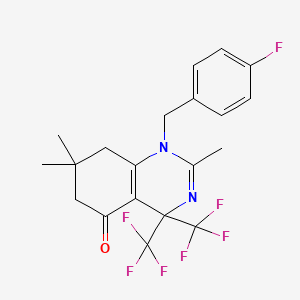![molecular formula C14H9N5 B11488550 3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11488550.png)
3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with a triazole and phthalazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of hydrazones using chlorinating agents like N-chlorosuccinimide. This reaction is carried out under mild conditions and results in the formation of the triazolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction parameters, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-(Pyridin-4-yl)[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9N5 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C14H9N5/c1-2-4-12-11(3-1)9-16-19-13(17-18-14(12)19)10-5-7-15-8-6-10/h1-9H |
InChI Key |
OUKBOSDMCLJBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11488471.png)
![2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11488477.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone](/img/structure/B11488484.png)
![3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488490.png)
![2-[3-nitro-5-(quinolin-8-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488492.png)
![(4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11488500.png)
![1-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488505.png)
![Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11488512.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11488519.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B11488520.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488523.png)
![1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11488536.png)


